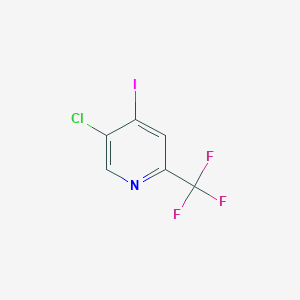

5-Chloro-4-iodo-2-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-4-iodo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3IN/c7-3-2-12-5(1-4(3)11)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHPNORRPVAVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00737329 | |

| Record name | 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823221-95-0 | |

| Record name | 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-4-iodo-2-(trifluoromethyl)pyridine CAS number

An In-Depth Technical Guide to 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine

Introduction

In the landscape of modern medicinal and agricultural chemistry, halogenated heterocycles are indispensable building blocks. Among these, trifluoromethylpyridines have garnered significant attention due to the unique properties conferred by the trifluoromethyl (-CF3) group.[1][2] The incorporation of a -CF3 group can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][3] This guide provides a comprehensive technical overview of this compound, a key intermediate whose structural features make it a valuable precursor for the synthesis of complex bioactive molecules.[4][5]

This document will delve into the physicochemical properties, a detailed synthesis protocol with mechanistic insights, and the potential applications of this versatile compound, providing researchers, scientists, and drug development professionals with a foundational understanding of its utility.

Physicochemical Properties and Specifications

This compound is a substituted pyridine ring, functionalized with three distinct halogen moieties and a trifluoromethyl group. These features provide multiple reactive sites for further chemical transformations. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 823221-95-0 | [4][6][7] |

| Molecular Formula | C₆H₂ClF₃IN | [4][6] |

| Molecular Weight | 307.44 g/mol | [4][8] |

| IUPAC Name | This compound | [4][6] |

| Physical Form | White solid | [6] |

| Purity (Typical) | ≥ 95% | [4] |

Synthesis Protocol: Directed Ortho-Metalation and Iodination

The synthesis of this compound is efficiently achieved through a directed ortho-metalation (DoM) strategy, followed by electrophilic quenching with iodine. This approach leverages the electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen to direct deprotonation to the C4 position.

Experimental Protocol

Step 1: Preparation of the Reaction Assembly

-

A 100-mL three-necked round-bottom flask is thoroughly dried and assembled with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

The flask is purged with an inert atmosphere of dry nitrogen to ensure anhydrous conditions, which are critical for the stability of the organolithium reagent.

Step 2: Reaction Setup

-

A solution of the starting material, 5-chloro-2-(trifluoromethyl)pyridine (5.0 g, 27.62 mmol, 1.00 equivalent), is prepared in anhydrous tetrahydrofuran (THF, 50 mL) and added to the reaction flask.[6]

-

The solution is cooled to -78 °C using a dry ice/acetone bath. This low temperature is crucial to prevent side reactions and decomposition of the lithiated intermediate.

Step 3: Deprotonation (Directed ortho-Metalation)

-

Lithium diisopropylamide (LDA), a strong, non-nucleophilic base, is added dropwise to the stirred solution at -78 °C.[6] Typically, a slight excess (1.05 equivalents) is used to ensure complete deprotonation.

-

The resulting mixture is stirred for 30 minutes at -78 °C.[6] During this time, the LDA selectively abstracts the proton at the C4 position, which is activated by the adjacent pyridine nitrogen and the C2-trifluoromethyl group, forming a lithiated intermediate.

Step 4: Iodination

-

A solution of iodine (I₂, 7.4 g, 29.13 mmol, 1.05 equivalents) in anhydrous THF (10 mL) is added dropwise to the reaction mixture, maintaining the temperature at -78 °C.[6] The iodine acts as an electrophile, reacting with the lithiated pyridine to form the C-I bond.

-

The reaction mixture is stirred for an additional 2 hours at -78 °C to ensure the reaction goes to completion.[6]

Step 5: Work-up and Purification

-

The reaction is quenched by the addition of 15 mL of a 1M aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.[6]

-

The mixture is diluted with 100 mL of water and transferred to a separatory funnel.

-

The aqueous layer is extracted three times with 50 mL portions of diethyl ether.[6]

-

The combined organic layers are washed with 50 mL of brine to remove residual water, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.[6]

-

The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product.

-

The residue is purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford this compound as a white solid.[6]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Development

The strategic placement of chloro, iodo, and trifluoromethyl groups on the pyridine scaffold makes this compound a highly valuable intermediate for constructing more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[2][9][10]

-

Pharmaceutical Development: The trifluoromethylpyridine motif is a key component in many modern pharmaceuticals, including antiviral and antitumor agents.[2] The chloro and iodo substituents on this compound serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.[1][11] This makes it an ideal starting material for synthesizing libraries of compounds for screening against various biological targets, such as protein kinases involved in cancer signaling pathways.[1]

-

Agrochemical Synthesis: Trifluoromethylpyridines are integral to a wide range of modern agrochemicals, including herbicides, fungicides, and insecticides.[2][9][10] The unique combination of halogens in this compound allows for selective functionalization, enabling the synthesis of novel crop protection agents. The -CF3 group, in particular, is known to enhance the efficacy and metabolic stability of these agents.[1]

Role as a Versatile Chemical Building Block

Caption: Utility in synthesizing diverse bioactive compounds.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound should be consulted before handling. However, based on data for structurally similar compounds such as 4-Chloro-3-iodo-2-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine, the following precautions are advised:[12]

-

Hazard Statements:

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Avoid breathing dust, fumes, or vapors.[12]

-

Wash hands thoroughly after handling.[12]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

-

In case of exposure, seek immediate medical attention. For eye contact, rinse cautiously with water for several minutes.[12] For skin contact, wash with plenty of soap and water.[12]

References

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. jelsciences.com [jelsciences.com]

- 4. clearsynth.com [clearsynth.com]

- 5. 823221-95-0|this compound|BLD Pharm [bldpharm.com]

- 6. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]

- 7. rndmate.com [rndmate.com]

- 8. CAS 505084-55-9 | 2-chloro-4-iodo-5-(trifluoromethyl)pyridine - Synblock [synblock.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 11. chemimpex.com [chemimpex.com]

- 12. aksci.com [aksci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Physicochemical Properties and Synthetic Utility of 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine

Abstract

5-Chloro-4-iodo-2-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic arrangement of a chloro, iodo, and trifluoromethyl group on a pyridine scaffold makes it a versatile building block for the synthesis of complex molecular architectures. The trifluoromethyl moiety is particularly valued in medicinal chemistry for its ability to enhance critical drug-like properties, including metabolic stability, lipophilicity, and target binding affinity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed protocols for its synthesis, an analysis of its reactivity, and insights into its application in modern drug discovery and chemical research.

Introduction: The Strategic Value of Trifluoromethylpyridines in Chemical Synthesis

The incorporation of fluorine and fluorinated groups into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] The trifluoromethyl (-CF3) group, in particular, is a bioisostere of the methyl group but possesses vastly different electronic properties. It is strongly electron-withdrawing and highly lipophilic, attributes that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] When appended to a pyridine ring—a privileged scaffold in numerous approved drugs—the resulting trifluoromethylpyridine core becomes an exceptionally valuable synthetic intermediate.[3][4][5]

This compound (CAS No. 823221-95-0) represents a particularly strategic variant of this structural class. The presence of two distinct halogen atoms at positions amenable to selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions, opens a direct pathway to rapid library generation and lead optimization.[1][6] The iodine atom, being more reactive, can be selectively displaced, followed by functionalization at the less reactive chlorine site, allowing for a controlled, stepwise elaboration of the molecular framework. This guide serves as a technical resource for researchers aiming to leverage the unique properties of this compound in their synthetic campaigns.

Core Physicochemical Properties

The physicochemical properties of a synthetic building block are critical determinants of its handling, reactivity, and the characteristics of its derivatives. The available data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 823221-95-0 | [7][8][9][10] |

| Molecular Formula | C₆H₂ClF₃IN | [7][11][12] |

| Molecular Weight | 307.44 g/mol | [7][12][13] |

| Appearance | White solid | [7] |

| Predicted XlogP | 3.0 | [11] |

| Predicted Boiling Point | ~260.6 ± 35.0 °C (for isomer) | [13] |

| Predicted Density | ~2.046 ± 0.06 g/cm³ (for isomer) | [13] |

Analysis of Properties:

-

Molecular Weight and Structure: With a molecular weight of 307.44 g/mol , the compound is a solid at room temperature, as confirmed by its description as a white solid.[7] The combination of the aromatic pyridine ring with three distinct substituents makes it a dense and highly functionalized molecule.

-

Lipophilicity (XlogP): The predicted octanol-water partition coefficient (XlogP) of 3.0 indicates a significant degree of lipophilicity.[11] This property is largely driven by the trifluoromethyl and iodo groups. In drug development, a LogP in this range often correlates with good membrane permeability, a desirable trait for oral bioavailability.[1]

-

Thermal Properties: Specific melting and boiling points for this isomer are not published in the reviewed literature. However, data from related isomers, such as 5-Chloro-2-iodo-4-(trifluoromethyl)pyridine with a predicted boiling point of ~261°C, suggest that the title compound possesses high thermal stability.[13]

Synthesis and Reactivity

The synthesis of this compound is achieved through a regioselective metalation-iodination sequence starting from a readily available precursor.

Detailed Synthetic Protocol

The following protocol is adapted from established literature procedures.[7]

Step 1: Reaction Setup

-

Equip a 100-mL three-necked round-bottom flask with a magnetic stirrer, a nitrogen inlet, and a thermometer.

-

Purge the flask with an inert atmosphere of dry nitrogen.

-

Add a solution of 5-chloro-2-(trifluoromethyl)pyridine (5.0 g, 27.62 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

Step 2: Deprotonation

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Add a solution of lithium diisopropylamide (LDA, 1.05 equiv) in THF dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the resulting solution for 30 minutes at -78 °C. The formation of the lithiated intermediate is crucial for the subsequent regioselective iodination.

Step 3: Iodination

-

Prepare a solution of iodine (I₂, 7.4 g, 29.13 mmol, 1.05 equiv) in anhydrous THF (10 mL).

-

Add the iodine solution dropwise to the reaction mixture at -78 °C.

-

Stir the reaction for an additional 2 hours at -78 °C.

Step 4: Quench and Work-up

-

Quench the reaction by adding 15 mL of a 1M aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

-

Allow the mixture to warm to room temperature and dilute with 100 mL of water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 5: Purification

-

Concentrate the organic solution under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (starting with 100% petroleum ether) to yield this compound as a white solid.[7]

Caption: Synthetic workflow for this compound.

Rationale and Reactivity Profile

The choice of LDA as the base is critical; its bulky nature prevents nucleophilic attack on the pyridine ring, favoring proton abstraction. The deprotonation occurs regioselectively at position 4, which is activated by the electron-withdrawing effects of both the nitrogen atom and the C2-trifluoromethyl group. The extremely low reaction temperature (-78 °C) is essential to maintain the stability of the highly reactive lithiated pyridine intermediate and prevent undesired side reactions.

The resulting product is a versatile intermediate for further diversification.

-

Iodo Group: The C-I bond is the most reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) due to its susceptibility to oxidative addition by palladium catalysts.

-

Chloro Group: The C-Cl bond is significantly less reactive, allowing for selective functionalization at the iodo position first. Subsequent, more forcing reaction conditions can then be used to modify the chloro position.

-

Trifluoromethyl Group: This group is chemically robust and serves as a powerful electronic modifier and a lipophilic handle, influencing the biological activity of the final compounds.[3]

Applications in Research and Development

The true value of this compound lies in its role as a scaffold for generating novel chemical entities with potential therapeutic or agrochemical applications.[4][5] The trifluoromethylpyridine motif is present in a number of commercial products and clinical candidates.[3][5]

The logical pathway from this building block to high-value compounds involves leveraging its dual halogenation for combinatorial synthesis. Researchers can introduce one set of functionalities at the iodo position and another at the chloro position, rapidly creating a library of diverse molecules for screening. This strategy is highly efficient for exploring structure-activity relationships (SAR) during lead optimization.

Caption: Application pathway for library synthesis and drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should be consulted prior to use. However, based on data for structurally related compounds, general precautions are warranted.[14]

-

Hazards: Compounds in this class are often classified as irritants, causing skin, eye, and respiratory irritation.[14] Some may be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Handle only in a well-ventilated area or chemical fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

By understanding its properties, synthesis, and reactivity, researchers can effectively utilize this compound as a powerful tool in the quest for novel and effective chemical solutions.

References

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]

- 8. jiehuapharma.com [jiehuapharma.com]

- 9. rndmate.com [rndmate.com]

- 10. 823221-95-0|this compound|BLD Pharm [bldpharm.com]

- 11. PubChemLite - this compound (C6H2ClF3IN) [pubchemlite.lcsb.uni.lu]

- 12. CAS 505084-55-9 | 2-chloro-4-iodo-5-(trifluoromethyl)pyridine - Synblock [synblock.com]

- 13. 5-Chloro-2-iodo-4-(trifluoromethyl)pyridine CAS#: 1807189-79-2 [m.chemicalbook.com]

- 14. aksci.com [aksci.com]

5-Chloro-4-iodo-2-(trifluoromethyl)pyridine synthesis routes

An In-Depth Technical Guide to the Synthesis of 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of molecular design. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. When combined with a pyridine core—a privileged scaffold in medicinal chemistry—and further functionalized with chloro and iodo substituents, the resulting compound, this compound, emerges as a highly versatile and valuable building block. The chloro and iodo groups serve as orthogonal handles for a variety of cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for screening and optimization.

This guide provides a comprehensive overview of a key synthetic route to this compound, delving into the mechanistic underpinnings of the reaction and offering a detailed, field-proven protocol. It is intended for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of the synthesis of this important intermediate.

Primary Synthetic Route: Directed Ortho-Metalation and Iodination

The most direct and widely employed method for the synthesis of this compound involves the directed ortho-metalation of a 5-chloro-2-(trifluoromethyl)pyridine precursor, followed by quenching with an electrophilic iodine source. This strategy leverages the electron-withdrawing nature of the trifluoromethyl group and the directing ability of the pyridine nitrogen to achieve regioselective functionalization at the C-4 position.

Mechanistic Rationale and Causality

The success of this synthetic approach hinges on several key principles:

-

Directed ortho-Metalation (DoM): The trifluoromethyl group at the C-2 position significantly increases the acidity of the adjacent C-3 proton. However, the pyridine nitrogen acts as a powerful directing group, guiding the deprotonation to the C-6 position. To achieve deprotonation at the desired C-4 position, a strong, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is the base of choice for this transformation due to its strong basicity and steric bulk, which minimizes nucleophilic addition to the pyridine ring. The reaction is conducted at very low temperatures (-78 °C) to prevent decomposition of the organolithium intermediate and to ensure kinetic control of the deprotonation.

-

Regioselectivity: The formation of the 4-lithiated species is favored due to a combination of electronic and steric factors. The inductive effect of the C-5 chloro group and the C-2 trifluoromethyl group contributes to the acidification of the C-4 proton.

-

Electrophilic Quench: Once the 4-lithiated pyridine is formed in situ, it is trapped with a suitable electrophilic iodine source. Molecular iodine (I₂) is a common and effective reagent for this purpose. The reaction is typically rapid, even at low temperatures.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a representative literature procedure and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.[1]

Materials:

-

5-Chloro-2-(trifluoromethyl)pyridine

-

Tetrahydrofuran (THF), anhydrous

-

Lithium diisopropylamide (LDA) solution in THF

-

Iodine (I₂)

-

1M Sodium thiosulfate (Na₂S₂O₃) solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate for chromatography

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A 100-mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen inlet, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Initial Solution: To the flask, add a solution of 5-chloro-2-(trifluoromethyl)pyridine (5 g, 27.62 mmol, 1.00 equiv) in anhydrous tetrahydrofuran (50 mL).[1]

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add a solution of LDA (1.05 equiv) in THF dropwise via the dropping funnel over a period of 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.[1]

-

Stirring: Stir the resulting solution for 30 minutes at -78 °C.[1] The solution may change color, indicating the formation of the lithiated species.

-

Iodination: In a separate flask, prepare a solution of iodine (7.4 g, 29.13 mmol, 1.05 equiv) in anhydrous tetrahydrofuran (10 mL). Add this iodine solution dropwise to the reaction mixture at -78 °C over 20-30 minutes.[1]

-

Reaction Completion: Stir the reaction mixture for an additional 2 hours at -78 °C.[1]

-

Quenching: Quench the reaction by the slow addition of 15 mL of 1M aqueous sodium thiosulfate solution to consume any unreacted iodine. Allow the mixture to warm to room temperature.

-

Work-up: Dilute the mixture with 100 mL of water and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[1]

-

Washing and Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

-

Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (starting with 100% petroleum ether) to yield this compound as a white solid.[1]

Data Summary

| Parameter | Value | Reference |

| Starting Material | 5-Chloro-2-(trifluoromethyl)pyridine | [1] |

| Key Reagents | LDA, I₂ | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | -78 °C | [1] |

| Reaction Time | ~3 hours | [1] |

| Product | This compound | [1] |

| Purification Method | Silica Gel Chromatography | [1] |

Alternative and Emerging Synthetic Strategies

While directed ortho-metalation is a robust and reliable method, the field of synthetic organic chemistry is constantly evolving. Researchers are continually seeking more efficient, sustainable, and scalable routes to valuable building blocks. Other potential strategies for the synthesis of functionalized pyridines that could be adapted for this specific target include:

-

Halogen/Metal Exchange: Starting from a di-halogenated pyridine, a selective halogen/metal exchange followed by quenching with an electrophile could provide an alternative route. However, achieving the desired regioselectivity can be challenging.

-

C-H Activation: Transition-metal-catalyzed C-H activation and functionalization is a rapidly developing field that offers the potential for more direct and atom-economical syntheses.[2]

-

Pyridine Ring Construction: Building the substituted pyridine ring from acyclic precursors containing the trifluoromethyl group is another viable, albeit often more lengthy, approach.[3][4]

Conclusion and Future Outlook

The synthesis of this compound via directed ortho-metalation and iodination is a well-established and effective method that provides access to this key building block for the pharmaceutical and agrochemical industries. The protocol detailed in this guide is a validated and reliable procedure. As the demand for complex and highly functionalized heterocyclic compounds continues to grow, the development of even more efficient and sustainable synthetic methodologies will remain a key focus of research in the field.

References

- 1. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

A Technical Guide to 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine: A Keystone Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-4-iodo-2-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of substituents—a nucleophilic chlorine, a versatile iodine ripe for cross-coupling, and a powerfully electron-withdrawing trifluoromethyl group—creates a pyridine core with distinct reactivity and vast synthetic potential. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and reactivity. Furthermore, it details its application as a critical intermediate in the development of novel therapeutics and advanced materials, supported by field-proven experimental protocols.

Introduction: The Strategic Importance of a Polysubstituted Pyridine

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals.[1] The strategic placement of specific functional groups can dramatically alter the molecule's electronic properties, metabolic stability, and biological activity. This compound (Figure 1) has emerged as a valuable building block precisely because its substituents offer orthogonal reactivity and profound electronic influence.

-

The 2-(trifluoromethyl) group significantly lowers the pKa of the pyridine nitrogen, reducing its basicity and increasing its resistance to metabolic oxidation. Its strong electron-withdrawing nature also activates the ring for certain reactions.[2]

-

The 5-chloro group further enhances the electron-deficient character of the ring.

-

The 4-iodo group is the primary site for synthetic elaboration. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it the preferred site for palladium-catalyzed cross-coupling reactions.[3][4]

This combination allows chemists to selectively introduce a wide array of substituents at the 4-position while retaining other handles for subsequent transformations, making it a cornerstone intermediate for building complex molecular architectures.[5]

Molecular Structure and Physicochemical Properties

A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis and development.

Nomenclature and Chemical Identifiers

-

IUPAC Name: this compound

-

CAS Number: 823221-95-0[6]

-

Molecular Formula: C₆H₂ClF₃IN[7]

-

Molecular Weight: 306.89 g/mol [7]

Physicochemical Data

The properties of this compound are dictated by its trifluoromethyl and halogen substituents, leading to a solid-state nature with limited aqueous solubility but good solubility in common organic solvents.

| Property | Value | Source |

| Physical State | White to off-white solid | [8][9] |

| Molecular Weight | 306.89 g/mol | [7] |

| Melting Point | Data not consistently reported; solid at room temp. | - |

| Solubility | Soluble in THF, Diethyl Ether, Ethyl Acetate | [8] |

| Predicted XlogP | 3.0 | [7] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the compound. The following data are representative expectations for a standard characterization.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets or narrow doublets in the aromatic region (typically δ 8.0-9.0 ppm) corresponding to the protons at the C-3 and C-6 positions.

-

¹³C NMR: The carbon spectrum will show six distinct signals for the pyridine ring carbons, with the carbon bearing the CF₃ group appearing as a quartet due to C-F coupling. The chemical shifts are heavily influenced by the attached substituents.

-

¹⁹F NMR: A sharp singlet is expected in the range of -60 to -70 ppm (relative to CFCl₃), which is characteristic of a trifluoromethyl group attached to a pyridine ring.[10]

Synthesis and Reactivity

The primary synthetic route to this compound involves a directed ortho-metalation (DoM) strategy.

General Synthetic Workflow

The synthesis starts from the commercially available 5-chloro-2-(trifluoromethyl)pyridine. The process involves deprotonation at the C-4 position, which is the most acidic site due to the activating effects of the adjacent nitrogen and the C-5 chlorine. This is followed by quenching the resulting lithiated species with an iodine source.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. jelsciences.com [jelsciences.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- | 823221-95-0 [chemicalbook.com]

- 7. PubChemLite - this compound (C6H2ClF3IN) [pubchemlite.lcsb.uni.lu]

- 8. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]

- 9. 5-Chloro-2-fluoro-4-iodopyridine | 659731-48-3 [sigmaaldrich.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Safety and Handling of 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. A comprehensive, officially verified Material Safety Data Sheet (MSDS) for 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine (CAS No. 823221-95-0) is not publicly available at the time of writing. Therefore, the safety and handling information presented herein is synthesized from data on structurally related compounds, including other halogenated and trifluoromethylated pyridines. All procedures should be conducted with a thorough risk assessment and under the supervision of qualified personnel.

Introduction

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and agrochemical research.[1][2] Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and an iodine atom, makes it a versatile building block for the synthesis of novel bioactive molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the halogen atoms provide reactive handles for various cross-coupling reactions.[2][3] This guide provides an in-depth overview of the known properties, safety considerations, and handling protocols for this compound, grounded in established principles of chemical safety and field-proven laboratory practices.

Compound Identification and Properties

A clear identification of the compound is the first step in any safety protocol.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 823221-95-0 |

| Molecular Formula | C₆H₂ClF₃IN |

| Molecular Weight | 307.44 g/mol |

| Appearance | White solid[4] |

Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined experimentally with appropriate safety precautions.

Caption: Chemical structure of this compound.

Hazard Identification and Risk Assessment

Due to the absence of a specific MSDS, a risk assessment must be based on the hazards associated with analogous compounds. Halogenated pyridines are often classified as irritants and can be harmful if ingested, inhaled, or absorbed through the skin.[5][6]

Anticipated Hazards:

-

Skin Irritation: Direct contact may cause redness, itching, and inflammation.[7]

-

Eye Irritation: Contact with eyes can cause serious irritation, pain, and potential damage.[7]

-

Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[7]

-

Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation and other systemic effects.[7]

-

Toxicity: While specific data is unavailable, related trifluoromethylpyridines are used in pesticides, indicating potential biological activity and toxicity.[2][3]

Caption: A workflow for risk assessment before handling the compound.

Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent adherence to safety protocols is mandatory.

-

Engineering Controls: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[8] Ensure that a safety shower and eyewash station are readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles are essential. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection: Wear a flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile or neoprene). It is advisable to consult a glove compatibility chart. For extensive handling, consider double-gloving.[9]

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

-

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

-

Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[7] Protect from light and moisture.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

-

Spills:

-

Small Spills: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the material in a sealed container for proper disposal.

-

Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

-

Experimental Protocol: Synthesis of this compound

The following is a representative synthesis protocol adapted from the literature.[4] All steps must be performed in a chemical fume hood with appropriate PPE.

Materials:

-

5-Chloro-2-(trifluoromethyl)pyridine

-

Lithium diisopropylamide (LDA) solution in THF

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

1M Sodium thiosulfate (Na₂S₂O₃) solution

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and petroleum ether (for chromatography)

Procedure:

-

In a three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-2-(trifluoromethyl)pyridine in anhydrous THF.[4]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[4]

-

Slowly add the LDA solution dropwise to the reaction mixture while maintaining the temperature at -78 °C.[4]

-

Stir the mixture at -78 °C for 30 minutes.[4]

-

In a separate flask, prepare a solution of iodine in anhydrous THF.

-

Add the iodine solution dropwise to the reaction mixture at -78 °C.[4]

-

Continue stirring at -78 °C for an additional 2 hours.[4]

-

Quench the reaction by slowly adding 1M sodium thiosulfate solution.[4]

-

Allow the mixture to warm to room temperature and dilute with water.[4]

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.[4]

-

Combine the organic layers and wash with brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain this compound as a white solid.[4]

Caption: A step-by-step workflow for the synthesis of the title compound.

Disposal Considerations

All waste containing this compound or its reagents should be treated as hazardous waste.[8] Collect waste in a designated, labeled, and sealed container.[8] Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

This compound is a valuable research chemical with significant potential in the development of new pharmaceuticals and agrochemicals. While a comprehensive safety profile is not yet established, a cautious and informed approach based on the known hazards of structurally similar compounds is essential for its safe handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can safely harness the synthetic utility of this versatile molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]

- 5. cohizon.com [cohizon.com]

- 6. carlroth.com [carlroth.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. benchchem.com [benchchem.com]

A-Z Guide to Site-Selective Reactions of 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

5-Chloro-4-iodo-2-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest in medicinal and agrochemical research.[1][2][3] Its structure is characterized by a pyridine ring substituted with three distinct electronically active groups: a strongly electron-withdrawing trifluoromethyl group at the 2-position, and two different halogen atoms—iodine at the 4-position and chlorine at the 5-position. This unique arrangement of substituents creates a molecule with multiple, differentially reactive sites, making it a powerful building block for the synthesis of complex molecular architectures.[4][5]

The key to unlocking the synthetic potential of this molecule lies in understanding and controlling its chemoselectivity. The carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds possess significantly different bond strengths and susceptibilities to various reaction classes. This guide provides a comprehensive overview of the reactivity of this compound, focusing on the principles that govern site-selectivity and offering practical insights for its application in synthesis.

Core Principle: The Reactivity Hierarchy of Carbon-Halogen Bonds

The primary determinant of this molecule's reactivity is the substantial difference in bond dissociation energies between the C-I and C-Cl bonds. The C-I bond is significantly weaker and more polarizable than the C-Cl bond.[6] This fundamental property dictates that reactions proceeding through mechanisms sensitive to halogen reactivity, such as oxidative addition in palladium catalysis, will occur preferentially at the C-4 iodo position.[7][8]

This inherent reactivity difference allows for a sequential and controlled functionalization strategy. The C-I bond can be selectively targeted under relatively mild conditions, leaving the more robust C-Cl bond intact for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Functionalization

The most powerful and widely utilized transformations for this compound involve palladium-catalyzed cross-coupling reactions. These methods offer a modular and efficient means to form new carbon-carbon and carbon-heteroatom bonds with exceptional predictability and functional group tolerance.[9][10][11]

The Palladium Catalytic Cycle: A General Overview

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle consisting of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the substrate. This is typically the rate-determining step and is significantly faster for aryl iodides than for aryl chlorides.[8][12]

-

Transmetalation: The organic group from an organometallic reagent (e.g., boronic acid, organotin, or terminal alkyne) is transferred to the palladium(II) complex.[8][13]

-

Reductive Elimination: The two organic partners on the palladium center couple, forming the new bond and regenerating the Pd(0) catalyst.[12][13]

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. asianpubs.org [asianpubs.org]

- 4. PubChemLite - this compound (C6H2ClF3IN) [pubchemlite.lcsb.uni.lu]

- 5. CAS 505084-55-9 | 2-chloro-4-iodo-5-(trifluoromethyl)pyridine - Synblock [synblock.com]

- 6. tomsheppard.info [tomsheppard.info]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jk-sci.com [jk-sci.com]

- 13. youtube.com [youtube.com]

Methodological & Application

Application Note: Protocol for Regioselective Sonogashira Coupling of 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials due to its reliability and broad functional group tolerance.[2][4][5]

This guide provides a detailed examination and a robust protocol for the Sonogashira coupling of a highly functionalized and electronically complex substrate: 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine . This molecule presents a unique synthetic challenge and opportunity due to its distinct electronic and structural features:

-

Differentiated Halides: The presence of both an iodo and a chloro substituent allows for highly regioselective cross-coupling. The significant difference in reactivity between the C-I and C-Cl bonds enables selective functionalization at the 4-position.[6][7]

-

Electron-Deficient Heterocycle: The pyridine ring, further deactivated by the potent electron-withdrawing trifluoromethyl (CF₃) group, influences the reactivity of the halide leaving groups and the overall electronic properties of the resulting coupled product.[8]

This document is intended for researchers in synthetic chemistry and drug development, offering insights into reaction optimization, mechanistic considerations, and a practical, step-by-step protocol for achieving high-yield, regioselective alkynylation of this valuable building block.

Mechanistic Rationale: The Key to Selectivity

The success of the Sonogashira coupling relies on a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][2] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound.

-

The Palladium Cycle: This is the primary cross-coupling engine.

-

Oxidative Addition: A Pd(0) species, typically generated in situ, undergoes oxidative addition into the most labile carbon-halide bond. For our substrate, the C-I bond is significantly weaker and more reactive than the C-Cl bond, ensuring that this step occurs exclusively at the 4-position.[3][6][7] This forms a Pd(II)-aryl intermediate.

-

Transmetalation: The copper(I) acetylide, formed in the adjacent copper cycle, transfers the alkyne group to the palladium center, displacing the iodide.

-

Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to yield the final alkynylated pyridine product and regenerate the active Pd(0) catalyst.[6]

-

-

The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.

-

Acetylide Formation: A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne, facilitating the subsequent transmetalation step.[3]

-

While the copper co-catalyst accelerates the reaction, it can sometimes promote the undesirable homocoupling of the alkyne (Glaser coupling).[1] In cases where this side reaction is problematic, copper-free Sonogashira protocols have been developed, which often require different ligands or reaction conditions to proceed efficiently.[4][9]

Caption: The dual catalytic cycle of the Sonogashira coupling.

Optimization of Reaction Conditions

The selection of appropriate reaction parameters is critical for achieving a clean, high-yielding, and selective transformation.

| Parameter | Recommendation | Rationale & Causality |

| Palladium Pre-catalyst | PdCl₂(PPh₃)₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%) | These are robust, commercially available, and well-precedented catalysts for Sonogashira couplings.[6][10] Pd(PPh₃)₄ is a direct source of Pd(0), while PdCl₂(PPh₃)₂ is reduced in situ to the active catalytic species. |

| Copper (I) Co-catalyst | Copper(I) Iodide (CuI) (2.5 mol%) | CuI is the most common and effective co-catalyst for the formation of the copper acetylide, which accelerates the transmetalation step.[3][11] Using a sub-stoichiometric amount minimizes side reactions. |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | An amine base is required to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction.[10] These bases often serve as both the base and a co-solvent. DIPA can sometimes offer superior results. |

| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | The reaction requires a solvent that can fully dissolve all components. THF is an excellent general-purpose solvent. DMF can be beneficial for less soluble substrates but may require higher temperatures for removal.[10] |

| Temperature | Room Temperature to 40 °C | The oxidative addition to an aryl iodide is typically facile and does not require high temperatures.[3] Starting at room temperature is recommended, with gentle heating only if the reaction is sluggish. This minimizes potential side reactions. |

| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst and copper acetylide intermediates are sensitive to oxygen.[11] Maintaining an inert atmosphere is crucial to prevent catalyst degradation and alkyne homocoupling. |

Detailed Experimental Protocol

Materials:

-

This compound

-

Terminal Alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) Iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Diethyl ether or Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Celite®

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Catalyst Addition: Under a positive pressure of argon or nitrogen, add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.025 eq).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous THF (approx. 0.2 M concentration relative to the substrate) and anhydrous Et₃N (3.0 eq) via syringe.

-

Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours). If the reaction is slow, it can be gently heated to 40 °C.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional solvent.[6]

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Chloro-4-(alkynyl)-2-(trifluoromethyl)pyridine product.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| No or Low Conversion | Inactive catalyst; Insufficiently anhydrous conditions. | Use a fresh bottle of catalyst or a more active pre-catalyst. Ensure all glassware is oven-dried and solvents are rigorously anhydrous. |

| Significant Homocoupling | Oxygen contamination; High catalyst loading. | Thoroughly degas the solvent and maintain a strict inert atmosphere. Reduce the amount of CuI or consider a copper-free protocol.[1][4] |

| Reaction Stalls | Inhibitors in reagents; Poor solubility. | Purify starting materials if necessary. Consider switching to a solvent with higher solvating power like DMF or dioxane. |

| Formation of Byproducts | Reaction temperature too high; Extended reaction time. | Run the reaction at the lowest effective temperature (start at room temperature). Monitor carefully and quench the reaction as soon as the starting material is consumed. |

References

- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 2. byjus.com [byjus.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine

Introduction: Strategic C-N Bond Formation in Drug Discovery

The synthesis of substituted aminopyridines represents a cornerstone of modern medicinal chemistry and drug development. These scaffolds are prevalent in a vast array of biologically active molecules and approved pharmaceuticals. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.[1][2] This application note provides a detailed protocol and technical guidance for the selective Buchwald-Hartwig amination of 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine, a polyhalogenated and electron-deficient substrate of significant interest in the synthesis of complex molecular architectures.

The Challenge of Selectivity in Polyhalogenated Pyridines

The target substrate, this compound, presents a classic challenge in regioselectivity. With two distinct halogen atoms, iodine and chlorine, attached to the electron-deficient pyridine core, the key to a successful synthesis lies in selectively functionalizing one position over the other.

The selectivity in palladium-catalyzed cross-coupling reactions is fundamentally governed by the rate of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[2] The strength of the C-X bond is a primary determinant of this rate, with the general reactivity trend being:

C-I > C-Br > C-Cl

This established trend is due to the decreasing bond dissociation energy from C-Cl to C-I. Consequently, the C-I bond at the 4-position of the pyridine ring is significantly more susceptible to oxidative addition by the palladium(0) catalyst than the more robust C-Cl bond at the 5-position.[3] This inherent difference in reactivity forms the basis for achieving high selectivity in the amination reaction. The electron-withdrawing trifluoromethyl group at the C2 position further influences the electronic properties of the ring, but the intrinsic reactivity difference between the C-I and C-Cl bonds is the dominant factor for selectivity.

Catalytic System: The Key to Success

The choice of the palladium precursor, ligand, and base is critical for achieving high yields and selectivity, especially when dealing with electron-deficient heteroaromatic substrates.

-

Palladium Precursor: While various Pd(0) and Pd(II) sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.[4] Pre-catalysts, which are more stable and generate the active Pd(0) species in situ, are also excellent alternatives.

-

Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the oxidative addition and reductive elimination steps, and preventing catalyst deactivation. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are generally preferred. Bidentate phosphine ligands such as 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) or 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are known to be effective in the amination of halopyridines.[4] Biaryl phosphine ligands developed by Buchwald and Hartwig, such as RuPhos or BrettPhos, are also excellent candidates, often providing high turnover numbers and broad substrate scope.[5][6]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly employed.[3] The choice of base can influence the reaction rate and should be optimized for the specific amine being used.

Visualizing the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, as depicted below. The cycle begins with the active Pd(0) species, which undergoes oxidative addition into the aryl-iodide bond. Subsequent coordination of the amine, deprotonation by the base, and reductive elimination form the desired C-N bond and regenerate the Pd(0) catalyst.

Figure 1. Catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a general procedure for the selective amination of this compound. Optimization of the ligand, base, temperature, and reaction time may be necessary for specific amines.

Reagents and Materials

| Reagent | CAS Number | Molecular Weight | Suggested Quantity (for 1 mmol scale) | Notes |

| This compound | 1245644-01-3 | 309.44 | 1.0 mmol, 309 mg | Limiting reagent. |

| Amine (Primary or Secondary) | Varies | Varies | 1.2 mmol | Use a slight excess. |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 mmol, 4.5 mg (2 mol%) | Can be substituted with other Pd sources like Pd₂(dba)₃. |

| Xantphos | 161265-03-8 | 578.68 | 0.04 mmol, 23.1 mg (4 mol%) | A good starting ligand; others can be screened. |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 mmol, 135 mg | A strong base; handle under inert atmosphere. |

| Anhydrous Toluene | 108-88-3 | 92.14 | 5 mL | Use a dry, degassed solvent. Dioxane can also be used. |

Step-by-Step Procedure

Figure 2. Experimental workflow for the selective amination.

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

-

Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Addition of Solvent and Amine: To the sealed tube, add anhydrous, degassed toluene (to make a ~0.2 M solution) via syringe, followed by the amine (1.2 equiv).

-

Reaction: Place the sealed tube in a preheated oil bath at a temperature between 80-110 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 5-chloro-4-amino-2-(trifluoromethyl)pyridine derivative.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Low temperature | - Use a pre-catalyst or a fresh bottle of Pd(OAc)₂.- Ensure the reaction is set up under strictly anhydrous and oxygen-free conditions.- Increase the reaction temperature in 10 °C increments. |

| Formation of Side Products | - Hydrodehalogenation (loss of iodine)- Reaction at the C-Cl position | - Ensure anhydrous conditions, as water can be a proton source.- If amination at the C-Cl position is observed, lower the reaction temperature. The C-I bond is significantly more reactive, so selectivity should be high. |

| Difficult Purification | - Baseline streaking on TLC | - The product may be basic; consider adding a small amount of triethylamine (e.g., 1%) to the eluent during column chromatography. |

Conclusion

The Buchwald-Hartwig amination provides a reliable and selective method for the synthesis of 5-chloro-4-amino-2-(trifluoromethyl)pyridine derivatives. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds, high regioselectivity can be achieved. Careful selection of the palladium catalyst, ligand, and base, along with strict adherence to anhydrous and anaerobic conditions, are paramount for a successful transformation. This protocol offers a robust starting point for researchers and scientists engaged in the synthesis of complex aminopyridines for drug discovery and development.

References

Application Notes and Protocols for the Pharmaceutical Synthesis Utilizing 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine

Introduction: The Strategic Value of a Multifunctional Pyridine Building Block

In the landscape of modern pharmaceutical synthesis, the strategic incorporation of fluorine atoms and functionalized heterocyclic scaffolds is paramount for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl group (-CF3), in particular, is a bioisostere for several functional groups and can enhance metabolic stability, lipophilicity, and binding affinity.[1][2] When appended to a pyridine ring, a privileged scaffold in medicinal chemistry, the resulting trifluoromethylpyridine core becomes a highly sought-after building block.

5-Chloro-4-iodo-2-(trifluoromethyl)pyridine emerges as a particularly valuable reagent for drug development professionals. Its unique substitution pattern offers a hierarchical reactivity profile, enabling selective and sequential functionalization through a variety of cross-coupling reactions. The highly reactive C-I bond at the 4-position provides a primary site for modification, while the less reactive C-Cl bond at the 5-position can be targeted in subsequent synthetic steps. This differential reactivity allows for the controlled and efficient construction of complex molecular architectures, a critical advantage in the synthesis of novel therapeutics, especially in the realm of kinase inhibitors.[3][4]

This guide provides detailed application notes and experimentally-derived protocols for the utilization of this compound in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Chemical Properties and Reactivity Profile

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value |

| Molecular Formula | C₆H₂ClF₃IN |

| Molecular Weight | 307.44 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 823221-95-0 |

The key to the synthetic utility of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to oxidative addition to a Pd(0) catalyst. This allows for selective functionalization at the 4-position while leaving the 5-chloro substituent intact for potential downstream transformations.

Application in Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in many kinase inhibitors.[5] The reaction of this compound with a variety of aryl- and heteroarylboronic acids or esters proceeds with high regioselectivity at the C4 position.

Causality Behind Experimental Choices

The choice of a palladium catalyst and a suitable ligand is critical for an efficient Suzuki-Miyaura coupling. A phosphine ligand, such as tetrakis(triphenylphosphine)palladium(0), is often effective for coupling with aryl iodides. The base, typically an inorganic carbonate like potassium carbonate, is essential for the transmetalation step of the catalytic cycle. A mixed solvent system, such as dioxane and water, is commonly used to solubilize both the organic and inorganic reagents.

Experimental Protocol: Synthesis of 4-Aryl-5-chloro-2-(trifluoromethyl)pyridines

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Table of Reagents and Conditions:

| Reagent/Parameter | Quantity/Condition | Role |

| This compound | 1.0 equiv | Starting Material |

| Arylboronic Acid | 1.2 equiv | Coupling Partner |

| Pd(PPh₃)₄ | 0.05 equiv | Palladium Catalyst |

| K₂CO₃ | 3.0 equiv | Base |

| 1,4-Dioxane/H₂O (4:1) | 0.1 M | Solvent |

| Temperature | 90 °C | Reaction Temperature |

| Time | 4-12 h | Reaction Duration |

Step-by-Step Methodology:

-

To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the 1,4-dioxane/water solvent mixture (to achieve a 0.1 M concentration of the limiting reagent).

-

Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the reaction mixture.

-

Heat the reaction to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Application in Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes into aromatic systems.[6][7] This reaction is particularly valuable in medicinal chemistry for the synthesis of rigid linkers and pharmacophores found in various therapeutic agents. This compound readily participates in Sonogashira coupling at the C4 position.

Causality Behind Experimental Choices

The Sonogashira reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to activate the terminal alkyne. An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the alkyne and serve as the solvent in some cases.

Experimental Protocol: Synthesis of 4-Alkynyl-5-chloro-2-(trifluoromethyl)pyridines

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Table of Reagents and Conditions:

| Reagent/Parameter | Quantity/Condition | Role |

| This compound | 1.0 equiv | Starting Material |

| Terminal Alkyne | 1.2 equiv | Coupling Partner |

| Pd(PPh₃)₂Cl₂ | 0.03 equiv | Palladium Catalyst |

| CuI | 0.05 equiv | Copper(I) Co-catalyst |

| Triethylamine (TEA) | 3.0 equiv | Base and Solvent |

| Temperature | Room Temperature to 50 °C | Reaction Temperature |

| Time | 2-8 h | Reaction Duration |

Step-by-Step Methodology:

-

To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).

-

Add triethylamine as the solvent and base.

-

Degas the mixture by bubbling an inert gas through it for 10-15 minutes.

-

Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or gently heat to 50 °C, monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

References

- 1. Novel halopyridines and methods of making - Patent 0136593 [data.epo.org]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 6. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes & Protocols: Strategic Utilization of 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine in Modern Synthesis

Introduction: A Privileged Building Block for Complex Molecule Synthesis

In the landscape of medicinal and agrochemical research, the strategic incorporation of fluorine and heterocyclic scaffolds is a cornerstone of modern molecular design.[1][2][3] The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[2][4] 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine (CAS No. 823221-95-0) has emerged as a highly versatile and powerful intermediate, precisely because it combines the beneficial -CF3 group with a pyridine core featuring two distinct and orthogonally reactive halogen atoms.[5][6][7]

The inherent difference in reactivity between the carbon-iodine (C-I) bond at the C4 position and the carbon-chlorine (C-Cl) bond at the C5 position is the key to this molecule's synthetic utility. The C-I bond is substantially more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for regioselective functionalization at the C4 position while preserving the C-Cl bond for subsequent transformations.[8][9] This predictable reactivity profile enables chemists to construct complex, highly substituted pyridine derivatives through sequential, controlled bond-forming events.

This guide provides an in-depth exploration of the key synthetic pathways utilizing this intermediate, complete with detailed protocols, mechanistic insights, and strategic considerations for researchers in drug development and advanced chemical synthesis.

Synthesis of the Intermediate: this compound

The title compound is accessible from commercially available 5-chloro-2-(trifluoromethyl)pyridine. The key transformation is a regioselective iodination at the C4 position, achieved via directed ortho-metalation.

Protocol 1: Synthesis via Directed Ortho-Metalation and Iodination [10]

Reaction Scheme:

-

Starting Material: 5-Chloro-2-(trifluoromethyl)pyridine

-

Reagents: Lithium diisopropylamide (LDA), Iodine (I₂)

-

Product: this compound

Experimental Procedure:

-

Setup: To a dry 100-mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a solution of 5-chloro-2-(trifluoromethyl)pyridine (1.00 equiv, e.g., 5.0 g, 27.6 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

-